
2-(1,1-Difluoroethyl)-1,4-difluorobenzene
Overview
Description
2-(1,1-Difluoroethyl)-1,4-difluorobenzene is an organic compound that belongs to the class of difluoromethylated aromatics. These compounds are of significant interest in medicinal chemistry and related fields due to their unique chemical properties, which include the ability to mimic the steric and electronic features of other functional groups, such as methoxy groups .
Mechanism of Action
Target of Action
Similar compounds such as 1,1-difluoroethylated aromatics are of great importance in medicinal chemistry and related fields .
Mode of Action
It is known that difluoroethylated aromatics can have significant effects on the physical, chemical, and biological properties of organic molecules . The introduction of the difluoroethyl group onto aromatic rings can result in dramatic changes in these properties .
Biochemical Pathways
The introduction of fluorine atoms into organic molecules often results in significant changes in their biochemical behavior .
Pharmacokinetics
The pharmacokinetic properties of similar compounds can be influenced by the presence of fluorine atoms .
Result of Action
The introduction of the difluoroethyl group onto aromatic rings can result in significant changes in the physical, chemical, and biological properties of organic molecules .
Action Environment
The properties of similar compounds can be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
2-(1,1-Difluoroethyl)-1,4-difluorobenzene plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity. In particular, this compound has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interactions with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the cell type and concentration of the compoundFor instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For example, the compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of other substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound can undergo degradation, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound. In in vitro studies, prolonged exposure to this compound has been shown to result in changes in cellular function, such as altered cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular processes. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . These effects are likely due to the compound’s interactions with enzymes and other biomolecules involved in detoxification and metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other enzymes. The metabolic pathways of this compound can influence metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. For example, this compound can be transported into cells via organic anion transporters, which are involved in the uptake of various xenobiotics .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can accumulate in the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and metabolism .
Preparation Methods
The synthesis of 2-(1,1-Difluoroethyl)-1,4-difluorobenzene can be achieved through various synthetic routes. One common method involves the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as a reagent . This method is advantageous due to the availability and cost-effectiveness of 1,1-difluoroethyl chloride. The reaction conditions typically involve the use of a nickel catalyst and a suitable solvent under controlled temperature and pressure.
Chemical Reactions Analysis
2-(1,1-Difluoroethyl)-1,4-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can undergo coupling reactions with various partners, such as sulfonic acids, under photochemical conditions to form functionalized difluoromethylene derivatives.
Scientific Research Applications
2-(1,1-Difluoroethyl)-1,4-difluorobenzene has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used in the design of bioactive molecules and drug candidates due to its ability to enhance the potency and selectivity of pharmaceutical agents.
Material Science: The compound is used in the development of advanced materials with unique properties, such as improved thermal stability and chemical resistance.
Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions due to its distinctive chemical properties.
Comparison with Similar Compounds
2-(1,1-Difluoroethyl)-1,4-difluorobenzene can be compared with other similar compounds, such as:
2-(1,1-Difluoroethyl)-4-methyl-pyridine: This compound has a similar difluoroethyl group but differs in the aromatic ring structure.
2-(1,1-Difluoroethyl)-1-fluoro-: This compound has a similar difluoroethyl group but differs in the number and position of fluorine atoms on the aromatic ring.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the difluoroethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,1-difluoroethyl)-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-8(11,12)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFWGLQWNDWHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



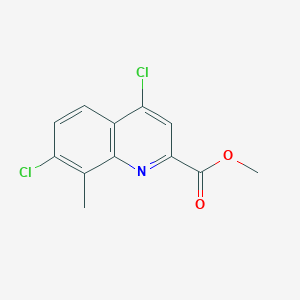

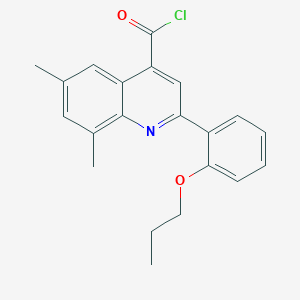
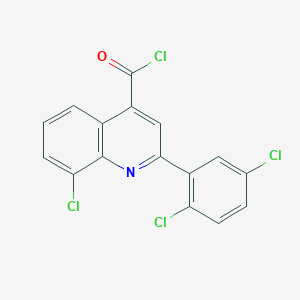

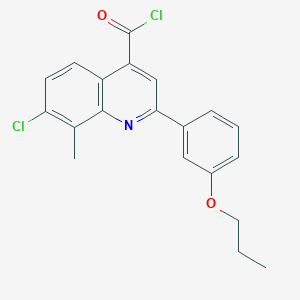
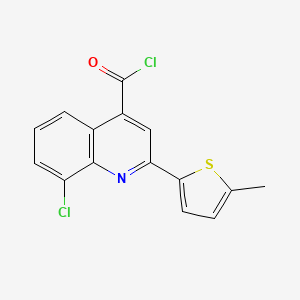
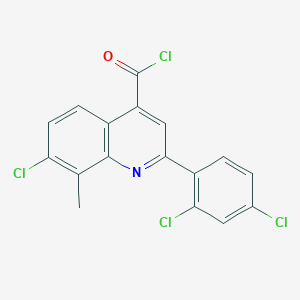
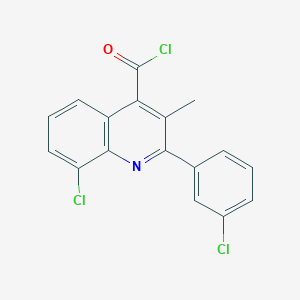

![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453422.png)
![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1453424.png)
